

Application Notes and Protocols for (DHQ)2PHAL Sharpless Asymmetric Dihydroxylation

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Compound of Interest		
Compound Name:	(DHQ)2PHAL	
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Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2] The use of dihydroquinine (DHQ) derived ligands, such as (DHQ)2PHAL, typically leads to the formation of one enantiomer of the diol, while dihydroquinidine (DHQD) derived ligands afford the other. These chiral diols are crucial building blocks in the synthesis of numerous biologically active compounds and natural products.[3][4]

This document provides detailed application notes and protocols for performing a Sharpless asymmetric dihydroxylation using the **(DHQ)2PHAL** ligand.

Reaction Principle and Mechanism

The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a vicinal diol using osmium tetroxide as the catalyst. The enantioselectivity of the reaction is controlled by a chiral ligand, in this case, **(DHQ)2PHAL**, which is a dimeric cinchona alkaloid derivative. The reaction is typically performed using a pre-mixed reagent known as AD-mix- α , which contains



potassium osmate (a source of OsO4), the **(DHQ)2PHAL** ligand, a re-oxidant such as potassium ferricyanide (K3Fe(CN)6), and a base like potassium carbonate (K2CO3).

The catalytic cycle begins with the formation of a chiral complex between osmium tetroxide and the **(DHQ)2PHAL** ligand. This complex then reacts with the alkene via a [3+2]-cycloaddition to form an osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. The stoichiometric re-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue.

Quantitative Data Summary

The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate structure and reaction conditions. Below is a summary of representative data for the dihydroxylation of various olefins using AD-mix-α, which contains the **(DHQ)2PHAL** ligand.

Olefin Substrate	Product Diol	Yield (%)	Enantiomeric Excess (ee%)
trans-Stilbene	(R,R)-1,2-Diphenyl- 1,2-ethanediol	>95	>99
1-Decene	(R)-1,2-Decanediol	90	97
α-Methylstyrene	(R)-1-Phenyl-1,2- ethanediol	92	96
trans-3-Hexene	(3R,4R)-3,4- Hexanediol	85	95
1-Phenylcyclohexene	(1R,2R)-1-Phenyl-1,2- cyclohexanediol	94	99

Note: Yields and ee% values are representative and can vary based on the specific reaction scale and conditions.

Experimental Protocols



Materials:

AD-mix-α

General Procedure for Asymmetric Dihydroxylation using AD-mix- α

This protocol is a general guideline for the asymmetric dihydroxylation of a solid olefin on a 1 mmol scale.

tert-Butanol Water Olefin substrate Sodium sulfite (Na2SO3) Ethyl acetate Magnesium sulfate (MgSO4) Silica gel for column chromatography Equipment: · Round-bottom flask · Magnetic stirrer and stir bar · Ice bath Separatory funnel Rotary evaporator Chromatography column

Procedure:



· Reaction Setup:

- In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
- Add AD-mix-α (1.4 g) to the solvent mixture.
- Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.
- Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.

Reaction Execution:

- Add the olefin substrate (1 mmol) to the cooled reaction mixture.
- Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.

Workup:

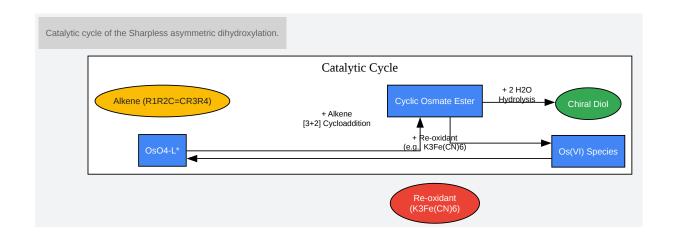
- Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.
- Stir for 30-60 minutes.
- Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:



- Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:
 - Characterize the purified diol by standard analytical techniques (NMR, IR, Mass Spectrometry).
 - Determine the enantiomeric excess (ee%) by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.

Visualizations Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

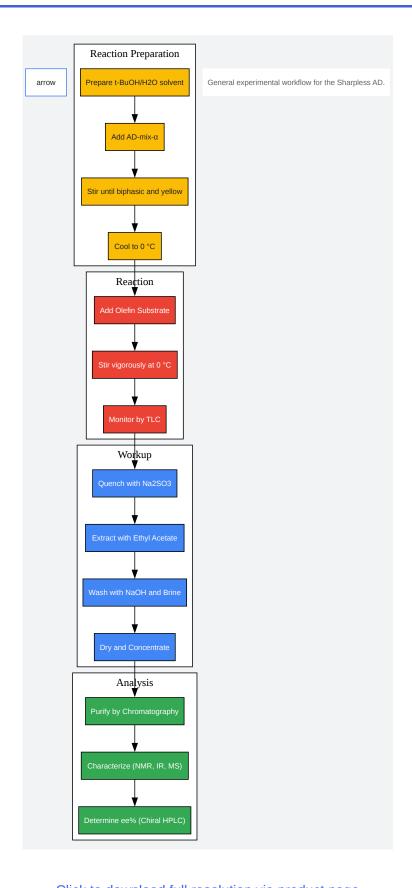


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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation





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Caption: General experimental workflow for the Sharpless AD.



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